molecular formula C23H28N2O6S2 B11250022 Ethyl 2-({[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11250022
M. Wt: 492.6 g/mol
InChI Key: MOIQCMPFDOPSBN-UHFFFAOYSA-N
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Description

ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a pyrrolidine sulfonyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrrolidine sulfonyl group and the ethyl ester functionality. Common reagents used in these steps include sulfonyl chlorides, amines, and esterification agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical reactivity and biological activities.

    Pyrrolidine sulfonyl derivatives: Compounds with the pyrrolidine sulfonyl group may exhibit similar pharmacological properties and synthetic routes.

    Ethyl ester derivatives: These compounds may have similar physical and chemical properties due to the presence of the ethyl ester functionality.

The uniqueness of ETHYL 2-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which allows for diverse applications and reactivity.

Properties

Molecular Formula

C23H28N2O6S2

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 2-[(2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O6S2/c1-3-31-23(27)20-16-8-4-5-9-19(16)32-22(20)24-21(26)17-14-15(10-11-18(17)30-2)33(28,29)25-12-6-7-13-25/h10-11,14H,3-9,12-13H2,1-2H3,(H,24,26)

InChI Key

MOIQCMPFDOPSBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCC4)OC

Origin of Product

United States

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